molecular formula C7H7BrClN3 B13557958 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride

Katalognummer: B13557958
Molekulargewicht: 248.51 g/mol
InChI-Schlüssel: NKTYJBHWVIHXOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 5th position of the imidazo[1,2-a]pyridine ring, with a hydrochloride salt form. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the bromination of imidazo[1,2-a]pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions . The amine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, condensation reactions, and tandem reactions to achieve high yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, N-bromosuccinimide (NBS).

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence signaling pathways and metabolic processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and amine group allows for versatile functionalization and interaction with various molecular targets, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C7H7BrClN3

Molekulargewicht

248.51 g/mol

IUPAC-Name

8-bromoimidazo[1,2-a]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-6(9)11-4-3-10-7(5)11;/h1-4H,9H2;1H

InChI-Schlüssel

NKTYJBHWVIHXOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CC=C(C2=N1)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.